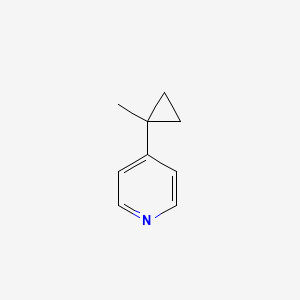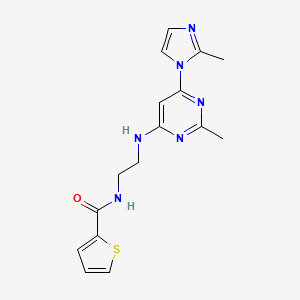
(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis of compounds related to "(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide" involves detailed spectroscopic methods for characterization. Karrouchi et al. (2021) synthesized a compound through a methodology involving FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The study highlighted the compound's structural features and provided insights into its electronic and molecular properties through computational chemistry techniques, including hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Molecular Docking Studies
Molecular docking studies explore the interaction between synthesized compounds and biological targets. For example, the compound synthesized by Karrouchi et al. (2021) was investigated for its potential anti-diabetic properties through docking studies, demonstrating how similar compounds could be designed for therapeutic purposes. These studies provide a foundation for understanding the biological activity and potential therapeutic applications of compounds (Karrouchi et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Filter the reaction mixture to obtain the Schiff base intermediate.", "Step 4: Dissolve the Schiff base intermediate in a suitable solvent.", "Step 5: Add a reducing agent to the reaction mixture and stir at room temperature for several hours to obtain the final product.", "Step 6: Filter the reaction mixture and purify the product using standard techniques such as recrystallization or column chromatography." ] } | |
CAS番号 |
306754-73-4 |
分子式 |
C22H18N4O3 |
分子量 |
386.411 |
IUPAC名 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-20-11-8-15-4-2-3-5-17(15)21(20)18-12-19(25-24-18)22(28)26-23-13-14-6-9-16(27)10-7-14/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChIキー |
IEHFYSHYCOPSOG-YDZHTSKRSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)

![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)
![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)
![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)
